![molecular formula C7H6FNO3 B1376434 Benzoic acid, 3-amino-2-fluoro-5-hydroxy- CAS No. 1025127-39-2](/img/structure/B1376434.png)
Benzoic acid, 3-amino-2-fluoro-5-hydroxy-
Overview
Description
“Benzoic acid, 3-amino-2-fluoro-5-hydroxy-” is a compound that is related to benzoic acid, a common preservative. It contains an amino group (-NH2), a fluorine atom, and a hydroxy group (-OH) on the benzene ring . The presence of these functional groups can significantly alter the properties of the compound compared to benzoic acid .
Synthesis Analysis
The synthesis of similar compounds, such as 3-amino-5-hydroxybenzoic acid (AHBA), has been reviewed in the literature . The biosynthesis of AHBA, the precursor of ansamycin and other antibiotics, involves genes for kanosamine formation, which provide a nitrogenous precursor . This precursor is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 3-amino-2-fluoro-5-hydroxy-” can be inferred from its name and the structures of similar compounds. For example, 5-Fluoro-2-hydroxybenzoic acid has a molecular formula of C7H5FO3, an average mass of 156.111 Da, and a monoisotopic mass of 156.022278 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzoic acid, 3-amino-2-fluoro-5-hydroxy-” can be inferred from its structure and the properties of similar compounds. For example, benzoic acid is a crystalline solid with a faintly pleasant odor . 5-Fluoro-2-hydroxybenzoic acid has a molecular weight of 156.11 g/mol .Scientific Research Applications
Biosynthesis of Natural Products
3-Amino-5-hydroxy benzoic acid is a precursor for a wide range of natural products, including the families of naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Research covers the biosynthesis of these AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives, providing insights into the production of complex molecules with potential pharmaceutical applications (Kang, Shen, & Bai, 2012).
Development of Fluorescence Probes
Novel fluorescence probes based on benzoic acid derivatives have been designed to detect highly reactive oxygen species (hROS) and differentiate specific species. These probes, including HPF and APF, offer tools for studying the roles of hROS in biological and chemical applications, highlighting the utility of benzoic acid derivatives in creating sensitive diagnostic tools (Setsukinai et al., 2003).
Antibacterial Activity
Research into derivatives of 3-hydroxy benzoic acid, a compound related to benzoic acid, 3-amino-2-fluoro-5-hydroxy-, has shown various biological properties including antimicrobial activity. Novel ester/hybrid derivatives have been synthesized and demonstrated potent antibacterial activity, suggesting the potential of these compounds in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Recovery of Metals
Chemically modified activated carbon with derivatives of benzoic acid has been investigated for its efficacy in the removal of cobalt from aqueous solutions. The modified granular activated carbon shows a high efficiency for cobalt ion removal, demonstrating the applicability of benzoic acid derivatives in environmental remediation and recovery of valuable metals (Gunjate et al., 2020).
Co-culture Engineering
A microbial biosynthetic system for de novo production of 3-amino-benzoic acid from glucose has been established using Escherichia coli. By engineering a co-culture system, the production of 3-amino-benzoic acid was significantly improved, demonstrating the potential of co-culture engineering in the field of metabolic engineering and bioproduction of valuable chemical compounds (Zhang & Stephanopoulos, 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-amino-5-hydroxybenzoic acid (ahba), are involved in the biosynthesis of various antibiotics, suggesting that they may interact with enzymes or other proteins involved in these pathways .
Mode of Action
It is known that similar compounds, such as ahba, are involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 3-amino-2-fluoro-5-hydroxybenzoic acid may also participate in similar reactions.
Biochemical Pathways
The compound is likely involved in the aminoshikimate pathway, which results in the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics . This pathway involves a series of reactions, including the formation of kanosamine, 1-deoxy-1-imino-erythrose 4-phosphate, aminoDAHP, 5-deoxy-5-aminodehydroquinic acid, and 5-deoxy-5-aminodehydroshikimic acid, eventually leading to AHBA .
Result of Action
Given its potential involvement in the aminoshikimate pathway, it may play a role in the biosynthesis of various antibiotics .
Action Environment
The action, efficacy, and stability of 3-amino-2-fluoro-5-hydroxybenzoic acid can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds or enzymes, and the specific conditions under which the compound is stored or used.
properties
IUPAC Name |
3-amino-2-fluoro-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBGQPYIKIVBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283062 | |
Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-amino-2-fluoro-5-hydroxy- | |
CAS RN |
1025127-39-2 | |
Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025127-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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